molecular formula C11H11Br2NO2 B11711401 Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate

Cat. No.: B11711401
M. Wt: 349.02 g/mol
InChI Key: QYLRWPLDMZOGEF-UHFFFAOYSA-N
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Description

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a heterocyclic compound that features a cyclopenta[C]pyridine core with ethyl ester and dibromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like manganese dioxide or potassium permanganate.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like manganese dioxide or potassium permanganate in solvents like acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11Br2NO2

Molecular Weight

349.02 g/mol

IUPAC Name

ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

InChI

InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3

InChI Key

QYLRWPLDMZOGEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCC2)C(=N1)Br)Br

Origin of Product

United States

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